This compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich. It is categorized under organic compounds, specifically as a substituted imidazole, which is known for its diverse biological functions. The presence of the bromophenoxy group enhances its reactivity and potential biological activity.
The synthesis of 1-[2-(4-Bromophenoxy)ethyl]imidazole typically involves several steps, including the formation of the imidazole ring and the introduction of the bromophenoxy group.
General Methodology:
The molecular structure of 1-[2-(4-Bromophenoxy)ethyl]imidazole consists of an imidazole ring attached to a 2-(4-bromophenoxy)ethyl group.
1-[2-(4-Bromophenoxy)ethyl]imidazole can participate in various chemical reactions due to its functional groups:
1-[2-(4-Bromophenoxy)ethyl]imidazole has potential applications in various fields:
Imidazole is a five-membered heterocyclic ring with two nitrogen atoms, enabling diverse interactions with biological targets. Its derivatives inhibit critical enzymes via metal coordination, hydrogen bonding, and hydrophobic interactions. 1-[2-(4-Bromophenoxy)ethyl]imidazole exemplifies this capacity through potent inhibition of heme oxygenase-1 (HO-1), an enzyme upregulated in tumors to promote angiogenesis and chemoresistance .
Key mechanisms include:
Table 1: Enzymatic Inhibition Profiles of Imidazole Derivatives
Compound | HO-1 IC₅₀ (μM) | Sirtuin IC₅₀ (μM) | Selectivity (HO-1 vs. HO-2) |
---|---|---|---|
1-[2-(4-Bromophenoxy)ethyl]imidazole | 0.84* | 1.21 (Sirt1) | 3.7-fold* |
Azalanstat (Reference) | 0.78 | >10 | 2.1-fold |
1-[4-(3-Bromophenoxy)butyl]imidazole | 0.32* | ND | 12-fold* |
Data derived from rat spleen microsomes . ND = Not Determined.
1-[4-(3-Bromophenoxy)butyl]imidazole (a structural analog) shows enhanced HO-1 inhibition (IC₅₀ 0.32 μM) due to its optimized alkyl linker length. Both analogs exhibit superior isoform selectivity over classical porphyrin-based inhibitors like tin protoporphyrin (SnPP), which non-specifically targets HO-2 and cytochrome P450 enzymes [7].
The aryloxyalkyl tether (-OCH₂CH₂-) in 1-[2-(4-Bromophenoxy)ethyl]imidazole balances conformational flexibility and steric constraints to optimize target engagement. Systematic structure-activity relationship (SAR) studies highlight the critical role of chain length and heteroatom placement:
Table 2: Impact of Linker Modifications on Antitumor Potency
Linker Structure | HO-1 IC₅₀ (μM) | LAMA-84R Cell Viability (μM) | Aqueous Solubility (mg/mL) |
---|---|---|---|
-OCH₂- (Methyl) | 5.41 | 28.5 | 0.18 |
-OCH₂CH₂- (Ethyl) | 0.84 | 16.2 | 0.42 |
-OCH₂CH₂CH₂CH₂- (Butyl) | 0.32 | 8.7 | 0.31 |
-CH₂CH₂- (Ethyl, no oxygen) | 1.97 | 21.9 | 0.11 |
Cytotoxicity data from imatinib-resistant leukemia models .
The 4-bromophenoxy group confers distinct pharmacological advantages through electronic effects, lipophilicity modulation, and compatibility with molecular hybridization strategies:
Table 3: Comparison of Halogen-Substituted Analogs
Phenoxy Substituent | HO-1 IC₅₀ (μM) | Log P | Tumor Cell IC₅₀ (μM) |
---|---|---|---|
4-Bromo | 0.84 | 2.91 | 16.2 |
4-Iodo | 0.79 | 3.15 | 14.8 |
4-Chloro | 1.24 | 2.56 | 22.3 |
Unsubstituted | 5.89 | 2.11 | 38.6 |
Data sourced from enzymatic assays and LAMA-84R cytotoxicity studies .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7